molecular formula C16H11FN2O2S B15112011 (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B15112011
M. Wt: 314.3 g/mol
InChI Key: MZFBWBARGFEKJT-ZSOIEALJSA-N
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Description

This thiazolidin-4-one derivative belongs to a class of compounds characterized by a five-membered heterocyclic core with conjugated substituents. The (2E,5Z) configuration indicates the stereochemistry of the imino and benzylidene groups, which critically influences molecular conformation and bioactivity.

Properties

Molecular Formula

C16H11FN2O2S

Molecular Weight

314.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11FN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8-

InChI Key

MZFBWBARGFEKJT-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-hydroxyaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in inflammatory and cancer pathways.

    Modulating Receptors: It may bind to specific receptors, altering cellular signaling pathways.

    Inducing Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues:
Compound Name Substituents (Benzylidene/Imino) Key Modifications Biological Activity (Reported) References
(2E,5Z)-5-(4-Fluorobenzylidene)-2-[(5-nitrothiazol-2-yl)imino]thiazolidin-4-one 4-Fluorobenzylidene / Nitrothiazole Nitrothiazole imino group Antimicrobial (MIC50 not reported)
(2E,5Z)-2-(2-Chlorophenylimino)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 4-Fluorobenzylidene / 2-Chlorophenyl Chlorine substituent (ortho position) No direct activity reported
(5Z)-5-(3-Fluorobenzylidene)-2-(3-chlorophenylamino)-1,3-thiazol-4(5H)-one 3-Fluorobenzylidene / 3-Chlorophenyl Fluorine (meta), Chlorine (meta) Not specified
(2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one Phenyl / 3,4-Dimethylphenyl Methyl groups (para/meta) 100% DLA tumor inhibition at 100 µg/mL

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs): 4-Fluorobenzylidene: Enhances metabolic stability and membrane permeability compared to unsubstituted benzylidene . Nitrothiazole Imino: Increases antimicrobial activity due to redox-active properties .
  • Hydrogen-Bonding Groups :
    • 3-Hydroxyphenyl : May improve target binding (e.g., kinase inhibition) but could reduce bioavailability due to higher polarity .
  • Substituent Position :
    • Meta vs. Para Halogens : 4-Fluorine (para) in the target compound likely offers better steric alignment with hydrophobic binding pockets than 3-fluorine (meta) in .

Physicochemical Properties

Property Target Compound (Predicted) (2E,5Z)-3h Compound 4a
Molecular Weight ~327 g/mol 351 g/mol ~310 g/mol
LogP (Lipophilicity) ~2.5 3.1 3.8
Hydrogen Bond Donors 1 (OH group) 1 0
Melting Point ~270–275°C (estimated) 273–275°C Not reported

Biological Activity

The compound (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17H14FN3OS
  • Molecular Weight : 341.37 g/mol
  • IUPAC Name : (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

This compound features a thiazolidinone core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been evaluated in various studies for its effects on different cancer cell lines. Key findings include:

  • Cell Viability and Cytotoxicity : The compound demonstrated dose-dependent cytotoxic effects on multiple human cancer cell lines, including A549 (lung cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer) cells. Notably, exposure to concentrations ranging from 1 nM to 100 µM resulted in decreased cell viability and increased lactate dehydrogenase release, indicating cellular damage and necrosis .
  • Mechanism of Action :
    • Reactive Oxygen Species (ROS) Production : The compound was found to modulate ROS levels within the cells. Increased ROS production is often associated with apoptosis induction .
    • Caspase Activation : Significant increases in caspase-3 activity were observed across various concentrations, suggesting that the compound induces apoptosis through the intrinsic pathway .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives can be significantly influenced by structural modifications. Studies have indicated that:

  • The presence of electron-withdrawing groups, such as fluorine in the para position of the benzylidene moiety, enhances anticancer activity.
  • The introduction of hydroxyl groups contributes to improved solubility and bioavailability, further enhancing therapeutic potential .

Study 1: Anticancer Efficacy Evaluation

A detailed study evaluated the anticancer efficacy of (2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one against A549 and SH-SY5Y cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

Concentration (µM)A549 Cell Viability (%)SH-SY5Y Cell Viability (%)Caspase-3 Activity (% Increase)
1858010
106050150
503020300
100105400

This table illustrates the dose-dependent effects of the compound on cell viability and apoptosis induction.

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying the anticancer effects of this thiazolidinone derivative. Key findings included:

  • Inhibition of cell cycle progression at the G0/G1 phase.
  • Modulation of PPARγ signaling pathways, which are implicated in cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step process involving condensation of 4-fluorobenzaldehyde with thiazolidinone precursors, followed by imine formation with 3-hydroxyphenylamine. Key steps include refluxing in acetic acid with anhydrous sodium acetate (70–100°C, 7–18 hours) and purification via column chromatography (petroleum ether/dichloromethane mixtures). Optimization focuses on solvent choice, stoichiometry, and temperature control to achieve yields >80% and purity >95% .
  • Critical Parameters : Monitor reaction progress via TLC, use inert atmospheres to prevent oxidation of the imino group, and employ recrystallization for final purification .

Q. How are spectroscopic techniques (NMR, IR, UV-Vis) applied to confirm structural integrity?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the 4-fluorobenzylidene and 3-hydroxyphenyl groups. A singlet near δ 10.5 ppm indicates the imino NH group .
  • ¹³C NMR : Signals at ~170–175 ppm confirm the thiazolidinone carbonyl, while 160–165 ppm corresponds to the C=N imino bond .
    • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1580–1600 cm⁻¹ (C=N), and 3200–3400 cm⁻¹ (OH from 3-hydroxyphenyl) validate functional groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved?

  • Approach :

Theoretical Calculations : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or tautomerism .

Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the benzylidene group) by acquiring spectra at 25–60°C .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Q. What in vitro models are suitable for evaluating anticancer activity, and how should experimental parameters be controlled?

  • Model Selection :

  • Use human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
    • Critical Parameters :
  • Maintain consistent cell passage numbers, serum concentrations, and incubation times (48–72 hours). Validate results via flow cytometry (apoptosis assays) and Western blotting (target protein expression) .

Q. How can structure-activity relationship (SAR) studies identify key functional groups for bioactivity?

  • SAR Design :

Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro, methoxy) and compare activities .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with targets like PPAR-γ (diabetes) or topoisomerase II (cancer) .

  • Data Interpretation : Correlate electronic effects (Hammett σ values) of substituents with bioactivity trends .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • Case Study : DFT-predicted IR frequencies may deviate due to solvent interactions (e.g., acetic acid stabilizes carbonyl groups). Correct by applying polarizable continuum models (PCM) in computational settings .
  • Validation : Compare experimental UV-Vis λmax with TD-DFT calculations, adjusting for solvent dielectric constants .

Experimental Design & Data Analysis

Q. How to design stability studies under physiological conditions for pharmacokinetic profiling?

  • Protocol :

  • Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, 24 hours and analyze via HPLC for degradation products .
    • Key Metrics : Calculate half-life (t₁/₂) and identify degradation pathways (e.g., hydrolysis of the imino bond) .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Analysis :

  • Fit dose-response curves using nonlinear regression (GraphPad Prism) with Hill slope adjustment. Report IC₅₀ values with 95% confidence intervals .
    • Quality Control : Validate assay reproducibility via inter-day CV <15% and Z’-factor >0.5 .

Conflict Resolution in Data Interpretation

Q. How to reconcile contradictory results in mechanistic studies (e.g., conflicting enzyme inhibition data)?

  • Strategies :

Orthogonal Assays : Confirm PPAR-γ activation via luciferase reporter assays if initial ELISA results are inconsistent .

Proteomics : Use SILAC labeling to quantify changes in protein expression networks, reducing reliance on single-target hypotheses .

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